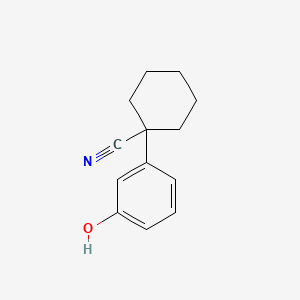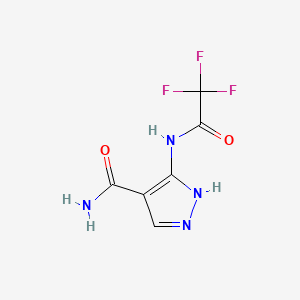
(1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1228880-30-5 . It has a molecular weight of 215.7 .
Molecular Structure Analysis
The compound has the IUPAC name [1-(3-fluorophenyl)cyclobutyl]methanamine hydrochloride . Its InChI code is 1S/C11H14FN.ClH/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11;/h1,3-4,7H,2,5-6,8,13H2;1H . This indicates that the compound contains a cyclobutyl ring with a fluorophenyl group and a methanamine group attached to it.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s country of origin is UA .Applications De Recherche Scientifique
Serotonin 5-HT1A Receptor-Biased Agonists
A study by Sniecikowska et al. (2019) developed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" for the serotonin 5-HT1A receptor. These compounds showed potential as antidepressant drug candidates due to their high 5-HT1A receptor affinity and selectivity over other neurotransmitter receptors (Sniecikowska et al., 2019).
Analysis in Pharmaceutical Research
El-Sherbiny et al. (2005) explored the separation and analysis of flunarizine hydrochloride and its degradation products using chromatography techniques. This research demonstrates the importance of such compounds in the analysis of pharmaceutical formulations (El-Sherbiny et al., 2005).
Neurokinin-1 Receptor Antagonist
Harrison et al. (2001) discussed a neurokinin-1 receptor antagonist compound with a high affinity and oral activity. This compound, relevant due to its structural similarities, was effective in pre-clinical tests for emesis and depression (Harrison et al., 2001).
Chiral Discrimination in Pharmaceutical Analysis
Bereznitski et al. (2002) achieved the separation of enantiomers of a structurally related compound on a stationary phase, highlighting the role of such compounds in pharmaceutical analysis and chiral discrimination (Bereznitski et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
[1-(3-fluorophenyl)cyclobutyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11;/h1,3-4,7H,2,5-6,8,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQRPATZUVPEHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC(=CC=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743153 |
Source


|
| Record name | 1-[1-(3-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride | |
CAS RN |
1228880-30-5 |
Source


|
| Record name | Cyclobutanemethanamine, 1-(3-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228880-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(3-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


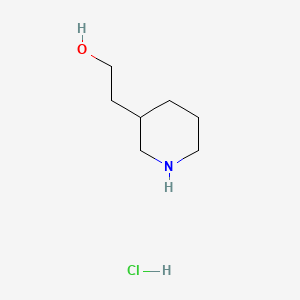




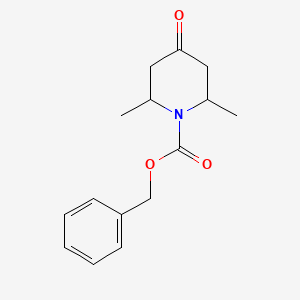


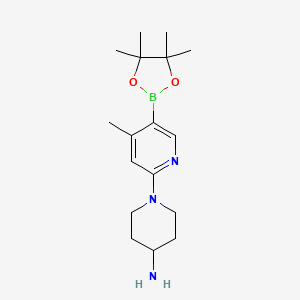

![6-Bromo-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B597249.png)
